2-[1-(Piperidin-1-yl)cyclohexyl]phenol
Descripción
2-[1-(Piperidin-1-yl)cyclohexyl]phenol is a synthetic cyclohexylphenol derivative characterized by a piperidine-substituted cyclohexane core and a hydroxyl group at the 2-position of the phenolic ring.
Propiedades
Número CAS |
83400-97-9 |
|---|---|
Fórmula molecular |
C17H25NO |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
2-(1-piperidin-1-ylcyclohexyl)phenol |
InChI |
InChI=1S/C17H25NO/c19-16-10-4-3-9-15(16)17(11-5-1-6-12-17)18-13-7-2-8-14-18/h3-4,9-10,19H,1-2,5-8,11-14H2 |
Clave InChI |
HYRXMRJOHRWNFJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CC=C2O)N3CCCCC3 |
SMILES canónico |
C1CCC(CC1)(C2=CC=CC=C2O)N3CCCCC3 |
Sinónimos |
2-hydroxy-N-(1-phenylcyclohexyl)piperidine |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Table 1: Structural Comparison of Cyclohexylphenol Derivatives
| Compound Name | Substituent Position | Key Functional Groups | CAS Number | Pharmacological Class |
|---|---|---|---|---|
| 2-[1-(Piperidin-1-yl)cyclohexyl]phenol | 2 (phenol) | Piperidinyl, cyclohexyl, hydroxyl | Not specified | Putative κ-opioid ligand |
| 3-[1-(Piperidin-1-yl)cyclohexyl]phenol | 3 (phenol) | Piperidinyl, cyclohexyl, hydroxyl | 79787-43-2 | NMDA antagonist/κ-opioid |
| 4-MeO-PCP | 4 (methoxy) | Piperidinyl, cyclohexyl, methoxy | 2201-35-6 | Dissociative anesthetic |
| CP 55,940 | 2 (phenol) | Dimethylheptyl, hydroxypropyl | 72904-96-4 | Cannabinoid agonist |
Key Observations :
- Positional Isomerism : The hydroxyl group’s position (2 vs. 3) significantly alters receptor selectivity. For example, 3-HO-PCP exhibits NMDA receptor antagonism and κ-opioid activity , whereas 2-substituted analogs may prioritize κ-opioid interactions .
- Methoxy Substitution : 4-MeO-PCP lacks a hydroxyl group but retains dissociative effects via NMDA receptor blockade, highlighting the importance of polar substituents for receptor engagement .
Receptor Binding and Pharmacological Effects
Table 2: Receptor Affinity and Behavioral Effects in Non-Human Primates
| Compound | κ-Opioid Affinity (Ki, nM) | μ-Opioid Affinity (Ki, nM) | Analgesic Efficacy | Respiratory Effects |
|---|---|---|---|---|
| U-50,488 | 1.2 | >1,000 | High | Minimal depression |
| U-69,593 | 0.8 | >1,000 | High | Severe depression (<40%) |
| PD117302 | 2.5 | >1,000 | Moderate | Moderate depression |
| 3-HO-PCP* | Not reported | Not reported | Likely moderate | Limited data |
Key Findings :
- κ-Opioid Selectivity : Compounds like U-50,488 and PD117302 show high κ-opioid affinity with minimal μ-opioid interaction, correlating with reduced respiratory depression compared to μ-selective agonists .
- Respiratory Safety: 2-[1-(Piperidin-1-yl)cyclohexyl]phenol’s structural similarity to U-50,488 suggests a favorable respiratory profile, though empirical validation is needed.
Legal and Regulatory Status
Table 3: Regulatory Classification of Selected Analogs
| Compound | Jurisdiction | Legal Status (2024) | Reference |
|---|---|---|---|
| 3-HO-PCP | China | Controlled substance | |
| 4-MeO-PCP | Global | Varies (controlled in China) | |
| CP 55,940 | United States | Schedule I |
Implications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
